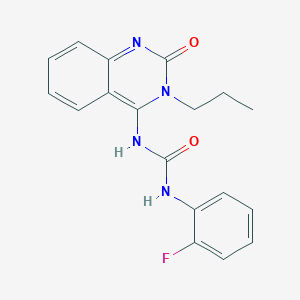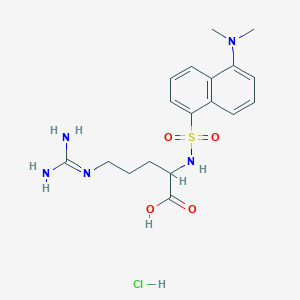
alpha-Dansyl-L-arginine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Dansyl-L-arginine hydrochloride: is a chemical compound with the empirical formula C18H25N5O4S · HCl and a molecular weight of 443.95 g/mol . It contains an N-terminal fluorophore (dansyl), making it useful as a fluorescent marker or probe . This compound is often used in biochemical and physiological studies due to its ability to act as a site-specific marker for drug binding pockets on proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Dansyl-L-arginine hydrochloride typically involves the reaction of dansyl chloride with L-arginine. The reaction is carried out in an alkaline medium to facilitate the nucleophilic substitution of the dansyl chloride by the amino group of L-arginine . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including thin-layer chromatography (TLC) to confirm its purity .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Dansyl-L-arginine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dansyl group, affecting its fluorescence properties.
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dansyl derivatives, while substitution reactions can produce various substituted dansyl compounds .
Aplicaciones Científicas De Investigación
Alpha-Dansyl-L-arginine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and binding sites on proteins.
Biology: Employed in cellular imaging and tracking due to its fluorescent properties.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of biosensors and analytical assays.
Mecanismo De Acción
The mechanism of action of alpha-Dansyl-L-arginine hydrochloride involves its ability to bind to specific sites on proteins, particularly albumin. The dansyl group acts as a fluorescent marker, allowing researchers to track and study the binding interactions . The compound’s molecular targets include drug binding pockets on proteins, and its pathways involve fluorescence-based detection and analysis .
Comparación Con Compuestos Similares
- Dansyl-L-asparagine
- Dansyl-L-glutamate
- Dansyl-L-alanine cyclohexylammonium salt
Comparison: Alpha-Dansyl-L-arginine hydrochloride is unique due to its specific binding affinity to certain protein sites, particularly albumin . Compared to similar compounds, it offers distinct advantages in terms of fluorescence intensity and specificity for drug binding studies .
Propiedades
Fórmula molecular |
C18H26ClN5O4S |
|---|---|
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C18H25N5O4S.ClH/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20;/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21);1H |
Clave InChI |
GIBVMBPNGCSGGC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102546.png)
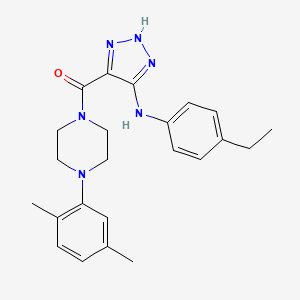
![1H-Benz[e]indolium, 2-[5-[1,3-dihydro-1,1-dimethyl-3-(3-sulfopropyl)-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-1,1-dimethyl-3-(3-sulfopropyl)-, inner salt, sodium salt](/img/structure/B14102551.png)
![4-(1-{[(2,3-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14102553.png)
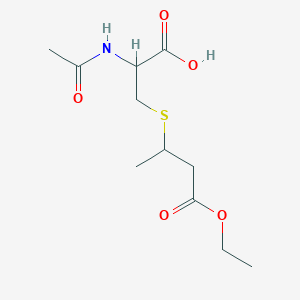
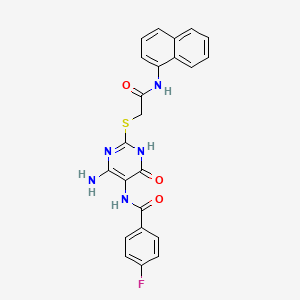
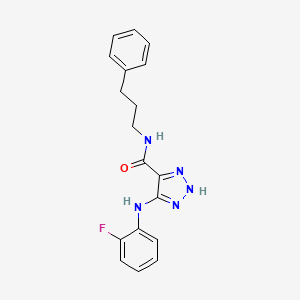
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102570.png)
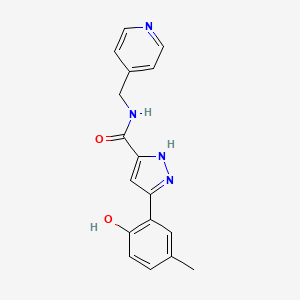

![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B14102594.png)
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14102596.png)
![1-(4-Butoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102601.png)
